molecular formula C20H21NO6S B506007 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 843627-75-8

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B506007
CAS No.: 843627-75-8
M. Wt: 403.5g/mol
InChI Key: WJKPUIRQUWKDDF-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a thiophene moiety, and various functional groups such as hydroxyl, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Thiophene Moiety: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrrolone core.

    Functional Group Modifications: The hydroxyl, methoxy, and hydroxyethoxy groups are introduced through various substitution reactions, often under mild conditions to preserve the integrity of the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using reagents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Its functional groups make it a versatile intermediate for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The planar structure of the compound may allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl functionalities but differ in the core structure.

    Thiophene-containing Pyrrolones: Compounds with similar thiophene and pyrrolone moieties but different substituents.

Uniqueness

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both a thiophene ring and a pyrrolone core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

CAS No.

843627-75-8

Molecular Formula

C20H21NO6S

Molecular Weight

403.5g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6S/c1-26-14-5-2-4-13(12-14)17-16(18(23)15-6-3-11-28-15)19(24)20(25)21(17)7-9-27-10-8-22/h2-6,11-12,17,22,24H,7-10H2,1H3

InChI Key

WJKPUIRQUWKDDF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3

Origin of Product

United States

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